molecular formula C20H18N4O5S B11605385 (7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11605385
M. Wt: 426.4 g/mol
InChI Key: SHEDAINFDNPORO-NVMNQCDNSA-N
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Description

(7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 3-nitrobenzaldehyde, which undergo condensation reactions with appropriate thiazole and triazine precursors under controlled conditions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The reaction parameters are carefully monitored and controlled to ensure consistent quality and high yield. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

(7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(3-AMINOPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Uniqueness

The unique combination of methoxy and nitro groups in (7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE distinguishes it from other similar compounds

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

(7Z)-3-(3,4-dimethoxyphenyl)-7-[(3-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18N4O5S/c1-28-16-7-6-14(10-17(16)29-2)22-11-21-20-23(12-22)19(25)18(30-20)9-13-4-3-5-15(8-13)24(26)27/h3-10H,11-12H2,1-2H3/b18-9-

InChI Key

SHEDAINFDNPORO-NVMNQCDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3)OC

Canonical SMILES

COC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3)OC

Origin of Product

United States

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